Cyclohexyl(imino)(methyl)-l6-sulfanone
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Overview
Description
Cyclohexyl(imino)(methyl)-l6-sulfanone is an organic compound that belongs to the class of sulfanones It is characterized by the presence of a cyclohexyl group, an imino group, and a methyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(imino)(methyl)-l6-sulfanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with methyl isothiocyanate under controlled conditions to form the desired sulfanone. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate, followed by cyclization to form the sulfanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as cobalt or nickel-based catalysts can be employed to enhance the reaction rate and yield. The use of high-pressure hydrogenation techniques may also be utilized to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted sulfanone derivatives
Scientific Research Applications
Cyclohexyl(imino)(methyl)-l6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexyl(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors or signaling pathways, leading to modulation of cellular functions and biological responses.
Comparison with Similar Compounds
Cyclohexyl(imino)(methyl)-l6-sulfanone can be compared with other similar compounds such as cyclohexylamine, cyclohexanone, and methyl sulfone.
Cyclohexylamine: Similar in structure but lacks the imino and sulfanone groups. It is primarily used as an intermediate in organic synthesis and as a corrosion inhibitor.
Cyclohexanone: Contains a ketone group instead of the imino and sulfanone groups. It is used as a solvent and in the production of nylon.
Methyl sulfone: Contains a sulfone group but lacks the cyclohexyl and imino groups. It is used as a dietary supplement and in the treatment of osteoarthritis.
Properties
IUPAC Name |
cyclohexyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-10(8,9)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOGGUYRXOWSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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